2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-7-4-8-18(13-17)24-19(28)15-27-20(29)22(25-21(27)30)9-11-26(12-10-22)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHLPWBYANFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic compound with significant potential in pharmacological applications. Its complex structure, characterized by a triazaspiro framework, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula : C22H23FN4O3
- Molecular Weight : 410.449 g/mol
- IUPAC Name : 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
Biological Activities
Research indicates that this compound exhibits a range of biological activities including:
1. Anticancer Activity
Studies have shown that compounds with similar structural motifs to 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
2. Antimicrobial Activity
Compounds related to this structure have been evaluated for their antimicrobial properties:
- Research has indicated that triazole derivatives possess effective antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
3. Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Similar compounds have been reported to inhibit acetylcholinesterase (AChE), suggesting possible applications in treating neurological disorders such as Alzheimer's disease .
The biological activity of 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide may involve:
- Binding to Target Proteins : The presence of the triazole ring allows for interaction with various biological targets through hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Case Studies
Several studies have explored the pharmacological potential of triazole-based compounds:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Analogues
Key structural variations among analogs include:
- Substituents on the acetamide nitrogen : The 3-fluorophenyl group in the target compound contrasts with trifluoroethyl (Compound C, ), methyl (), or naphthalenecarboxamide (NFOT, ) groups.
- Spirocyclic core modifications : Substitution at position 8 with benzyl (target compound), dimethoxybenzoyl (compound 5, ), or indazole (6FEW, ) alters steric and electronic profiles.
- Fluorine position : The 3-fluorophenyl group in the target differs from 4-fluorophenyl derivatives (), impacting receptor selectivity .
Key Findings:
- DDR1 Inhibitors : Compound C and 6FEW share the spirocyclic core but differ in substituents. Compound C’s trifluoroethyl group enhances metabolic stability compared to the target’s 3-fluorophenyl .
- PLD2 Inhibitors: NFOT () shares the 3-fluorophenylacetamide moiety but incorporates a naphthalene group, showing nanomolar PLD2 inhibition .
Structure-Activity Relationship (SAR) Insights
- Fluorophenyl Position : 3-Fluorophenyl (target) vs. 4-fluorophenyl () affects steric hindrance and dipole interactions. For PLD2, 3-fluorophenyl derivatives (e.g., NFOT) show higher selectivity than 4-fluorophenyl analogs .
- Benzyl vs. Aryl Carbonyl Groups : The 8-benzyl group in the target compound may reduce off-target effects compared to 8-(indazole-5-carbonyl) in 6FEW, which enhances DDR1 binding affinity .
- Acetamide Tail : Trifluoroethyl (Compound C) increases lipophilicity and bioavailability compared to arylacetamide derivatives .
Q & A
Q. What is the typical synthetic route for 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide?
The synthesis involves multi-step pathways, including:
- Condensation : Formation of the spirocyclic core via cyclization of a triazole precursor (e.g., using POCl₃ for cyclization, as seen in analogous triazolo-pyrazine derivatives) .
- Functionalization : Introduction of the benzyl group at position 8 via nucleophilic substitution or coupling reactions .
- Acetamide coupling : Reaction of the intermediate with 3-fluoroaniline using coupling agents like HBTU or DCC .
Critical factors include solvent choice (e.g., anhydrous dichloromethane), temperature control (e.g., -78°C for sensitive steps), and purification via chromatography .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- X-ray crystallography : Resolves the spirocyclic conformation and hydrogen-bonding networks (e.g., torsion angles like C10–C15–C14–C13 = 121.0°) .
- NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR for benzyl protons at δ 4.2–4.5 ppm and fluorophenyl signals at δ 7.1–7.4 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ ≈ 495.2 Da) .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest activity against:
- Enzymes : Inhibition of phospholipase D2 (PLD2) with IC₅₀ values in the nanomolar range, as seen in structurally related triazaspiro compounds .
- Receptors : Potential interaction with DDR1 (Discoidin Domain Receptor 1), implicated in fibrosis, based on molecular docking simulations .
- Microbial targets : Analogous sulfonamide-spirocyclic hybrids show antimicrobial activity .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological improvements include:
- Computational reaction design : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error approaches .
- Parallel experimentation : Employ high-throughput screening to test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ for coupling steps) .
- Purification optimization : Replace recrystallization with preparative HPLC for higher purity (>98%) .
Q. What experimental strategies resolve contradictions between solubility and bioactivity data?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals to improve aqueous solubility without altering bioactivity .
- Structure-activity relationship (SAR) studies : Modify the fluorophenyl or benzyl groups to balance lipophilicity (logP) and potency .
- In silico modeling : Predict partition coefficients (e.g., AlogPS) to guide structural tweaks .
Q. How can the mechanism of PLD2 inhibition be rigorously validated?
- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) using fluorescence-based PLD activity assays .
- Crystallography : Solve co-crystal structures of the compound bound to PLD2 to identify key interactions (e.g., hydrogen bonds with Asn₃₈₀) .
- Cellular assays : Validate target engagement in cancer cell lines via siRNA knockdown or CRISPR-Cas9 PLD2 knockout models .
Q. What analytical methods address stability issues under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by UPLC-MS to identify degradation products .
- pH-solubility profiling : Use potentiometric titration (e.g., Sirius T3) to determine pKa and pH-dependent stability .
- Accelerated stability testing : Store samples at 40°C/75% RH and monitor degradation via ¹H NMR .
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